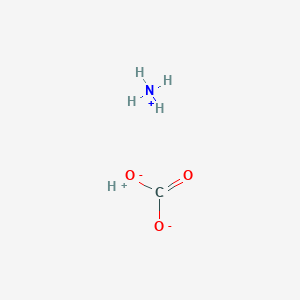

Ammonium bicarbonate

描述

Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃. It is a white, crystalline powder that belongs to the class of compounds known as inorganic salts. This compound is commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, hartshorn, or baker’s ammonia. This compound is a colorless solid with a faint odor of ammonia and is highly soluble in water. It decomposes in hot water and is insoluble in alcohol and acetone .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, this compound tends to decompose upon standing, especially in the presence of moisture, which makes it necessary to store this compound in a cool and dry place .

Industrial Production Methods: In industrial settings, this compound is produced by combining carbon dioxide and ammonia. Since this compound is thermally unstable, the reaction solution is kept cold, which allows the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

化学反应分析

Thermal Decomposition

Ammonium bicarbonate decomposes readily upon heating, releasing ammonia (NH₃), carbon dioxide (CO₂), and water. This reaction is central to its industrial production and handling:

-

Conditions : Decomposition begins at ~30°C and accelerates above 40°C .

-

Mechanism : The process involves intermediate formation of ammonium carbonate ((NH₄)₂CO₃), which further dissociates :

Reactions with Metal Sulfates

NH₄HCO₃ reacts with sulfates of alkaline earth metals, precipitating carbonates:

| Metal Sulfate | Products |

|---|---|

| CaSO₄ | CaCO₃, (NH₄)₂SO₄ |

| MgSO₄ | MgCO₃, (NH₄)₂SO₄ |

Reactions with Metal Halides

NH₄HCO₃ undergoes metathesis with alkali metal halides, forming ammonium halides and metal bicarbonates:

| Halide | Products |

|---|---|

| NaCl | NH₄Cl, NaHCO₃ |

| KI | NH₄I, KHCO₃ |

| NaBr | NH₄Br, NaHCO₃ |

Role in CO₂ Fixation Reactions

NH₄HCO₃ enhances CO₂ capture in microdroplet environments by decomposing into CO₂ microbubbles, which increase reaction surface area :

-

Mechanism :

-

NH₄HCO₃ → NH₃ + CO₂ + H₂O (in microdroplets).

-

CO₂ reacts with amines (e.g., dibutylpropanediamine) at liquid-gas interfaces.

-

-

Efficiency : At 20 mM NH₄HCO₃, conversion ratios reach 93.7% for amine carbamation .

Acid-Base Reactions

NH₄HCO₃ acts as a weak base, neutralizing acids to form salts, CO₂, and water:

Stability in Aqueous Systems

In solution, NH₄HCO₃ equilibrates with carbonate and bicarbonate ions:

科学研究应用

Agricultural Applications

Ammonium bicarbonate is primarily used as a nitrogen source in fertilizers. It is favored for its high solubility and rapid availability to plants.

- Nutrient Supply : It provides essential nitrogen for plant growth, enhancing crop yields.

- Soil pH Regulation : this compound can help lower soil pH, making it suitable for acid-loving plants.

Case Study : A study demonstrated that the application of this compound in rice cultivation led to increased nitrogen uptake and improved grain yield compared to traditional urea fertilizers .

Food Industry

In the food industry, this compound serves several purposes:

- Leavening Agent : It is commonly used in baking as a leavening agent, particularly in cookies and crackers.

- pH Regulator : It helps maintain the desired acidity levels in food products.

Data Table: Leavening Agents in Baking

| Leavening Agent | Application | Effect on Product |

|---|---|---|

| This compound | Cookies, Crackers | Light texture, crispness |

| Baking Soda | Cakes, Breads | Soft texture |

| Baking Powder | Pancakes, Muffins | Balanced rise |

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations:

- Buffering Agent : It serves as a buffer in biochemical assays and drug formulations, maintaining pH stability.

- Catalysis : In enzyme-catalyzed reactions, this compound enhances stability and efficiency.

Case Study : Research indicated that using this compound as a buffer improved the catalytic efficiency of immobilized cephalosporin C acylase, allowing for higher conversion rates over extended periods .

Environmental Applications

The compound plays a role in environmental science:

- Wastewater Treatment : It is employed as a draw solute in forward osmosis processes for wastewater treatment, effectively concentrating contaminants while facilitating water recovery .

- Carbon Capture : this compound is investigated for its potential in CO₂ capture technologies through solid formation processes .

Data Table: Environmental Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Wastewater Treatment | Used as a draw solute | Efficient contaminant removal |

| Carbon Capture | Involved in CO₂ absorption processes | Reduces greenhouse gas emissions |

Industrial Applications

In industrial settings, this compound has diverse uses:

作用机制

The mechanism by which ammonium bicarbonate exerts its effects involves its decomposition into ammonia, carbon dioxide, and water. This decomposition process is essential for its application in various industries. For example, in the food industry, the release of carbon dioxide during baking helps to leaven the dough, while in agriculture, the release of ammonia provides a source of nitrogen for plants .

相似化合物的比较

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison: Ammonium bicarbonate is unique in its ability to decompose at relatively low temperatures, making it particularly useful in applications where a rapid release of gases is required. Unlike sodium bicarbonate and potassium bicarbonate, this compound releases ammonia upon decomposition, which can be beneficial in certain agricultural and industrial applications .

生物活性

Ammonium bicarbonate (NH₄HCO₃) is a compound that has garnered attention in various biological contexts due to its multifaceted roles in biochemical processes, agricultural applications, and its effects on microorganisms. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits significant biological activity primarily through its role in pH modulation and ammonia release. The bicarbonate ion contributes to an alkaline environment, which can enhance the solubility and bioavailability of nutrients while simultaneously promoting the release of free ammonia (NH₃), which is toxic to certain pathogens.

1.1 Antifungal Properties

Research indicates that this compound can inhibit the growth of mycotoxigenic fungi such as Penicillium griseofulvum and Fusarium graminearum. The antifungal activity is attributed to the establishment of an alkaline pH that facilitates the production of free ammonia. A study demonstrated that as the concentration of free ammonia increased, the viability and germination rates of these fungi decreased significantly, confirming that ammonia is the active inhibitory agent .

| Fungal Species | Free Ammonia Concentration (mM) | Viability (% Remaining) | Germination Rate (%) |

|---|---|---|---|

| Penicillium griseofulvum | 0 | 100 | 90 |

| Penicillium griseofulvum | 5 | 75 | 60 |

| Fusarium graminearum | 0 | 100 | 85 |

| Fusarium graminearum | 10 | 50 | 30 |

2. Role in Plant Physiology

This compound serves as a nitrogen source for plants, influencing growth and metabolic processes. Research has shown that it stimulates fermentation and glycolysis pathways in plant roots, enhancing ATP synthesis under specific conditions.

2.1 Nutritional Effects

A comprehensive study revealed that this compound treatment led to significant upregulation of genes associated with fermentation enzymes (e.g., pyruvate decarboxylase) while downregulating those involved in energy metabolism under certain stress conditions. This indicates a shift toward anaerobic metabolism when ammonium is present .

3. Agricultural Applications

In agriculture, this compound is utilized as a nitrogen fertilizer. Its application can improve soil health by enhancing microbial activity and nutrient availability.

3.1 Case Studies

-

Case Study: Crop Yield Improvement

A field trial conducted on wheat crops demonstrated that the application of this compound resulted in a 20% increase in yield compared to control plots treated with conventional fertilizers. This improvement was attributed to enhanced nitrogen uptake and better root development. -

Case Study: Soil Microbial Activity

Another study assessed soil microbial communities following the application of this compound. Results indicated a significant increase in beneficial bacteria, which are crucial for nutrient cycling and organic matter decomposition.

4. Safety and Toxicity

While this compound is generally recognized as safe for use in food applications, excessive concentrations can lead to toxicity in aquatic environments. The compound's impact on non-target organisms remains an area of concern, particularly regarding its effects on aquatic ecosystems where it may alter pH levels and disrupt local flora and fauna .

属性

Key on ui mechanism of action |

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |

|---|---|

CAS 编号 |

1066-33-7 |

分子式 |

CH5NO3 |

分子量 |

79.056 g/mol |

IUPAC 名称 |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChI 键 |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

杂质 |

Ammonium carbonate |

SMILES |

C(=O)(O)[O-].[NH4+] |

手性 SMILES |

C(=O)(O)[O-].[NH4+] |

规范 SMILES |

C(=O)(O)O.N |

颜色/形态 |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

密度 |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

熔点 |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

Key on ui other cas no. |

10361-29-2 |

物理描述 |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant |

相关CAS编号 |

10361-29-2 |

保质期 |

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |

溶解度 |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

同义词 |

ammonium bicarbonate |

蒸汽压力 |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。